(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone

CAS No.: 1209185-44-3

Cat. No.: VC4260189

Molecular Formula: C16H18FN3O2

Molecular Weight: 303.337

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1209185-44-3 |

|---|---|

| Molecular Formula | C16H18FN3O2 |

| Molecular Weight | 303.337 |

| IUPAC Name | [4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone |

| Standard InChI | InChI=1S/C16H18FN3O2/c1-2-22-14-11-20(13-7-5-12(17)6-8-13)18-15(14)16(21)19-9-3-4-10-19/h5-8,11H,2-4,9-10H2,1H3 |

| Standard InChI Key | IDTXUPHXQHTLRC-UHFFFAOYSA-N |

| SMILES | CCOC1=CN(N=C1C(=O)N2CCCC2)C3=CC=C(C=C3)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

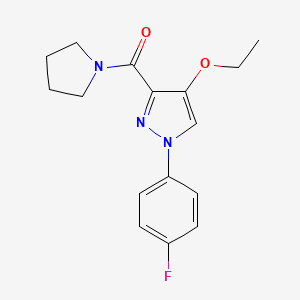

The compound’s molecular formula, C₁₆H₁₈FN₃O₂, reflects a 303.337 g/mol molecular weight, with an IUPAC name of [4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone. Key structural elements include:

-

A pyrazole ring substituted at positions 1 and 4 with 4-fluorophenyl and ethoxy groups, respectively.

-

A pyrrolidin-1-ylmethanone moiety at position 3, introducing a conformationally constrained tertiary amine.

The SMILES notation (CCOC1=CN(N=C1C(=O)N2CCCC2)C3=CC=C(C=C3)F) encodes this topology, while the InChIKey (IDTXUPHXQHTLRC-UHFFFAOYSA-N) provides a unique stereochemical identifier.

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 1209185-44-3 |

| Molecular Formula | C₁₆H₁₈FN₃O₂ |

| Molecular Weight | 303.337 g/mol |

| IUPAC Name | [4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone |

| XLogP3 | 2.7 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

Data derived from VulcanChem and PubChem.

Crystallographic and Spectroscopic Characterization

While X-ray diffraction data remain unavailable, standard characterization methods include:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra resolve the ethoxy group (δ 1.35 ppm, triplet; δ 4.05 ppm, quartet), 4-fluorophenyl aromatic protons (δ 7.15–7.45 ppm), and pyrrolidine ring protons (δ 1.80–3.50 ppm).

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC typically employs C18 columns with acetonitrile/water gradients, achieving >95% purity in optimized syntheses.

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 303.3 [M+H]⁺, with fragmentation patterns confirming the pyrrolidinyl carbonyl group.

Synthetic Methodologies

Multi-Step Organic Synthesis

The compound’s synthesis involves sequential functionalization of the pyrazole core. A representative pathway includes:

-

Pyrazole Ring Formation: Condensation of 4-fluorophenylhydrazine with β-ketoester derivatives under acidic conditions (e.g., HCl/EtOH, 80°C) yields the 1-(4-fluorophenyl)pyrazole intermediate.

-

Ethoxy Substitution: Nucleophilic aromatic substitution at position 4 using sodium ethoxide in DMF at 120°C.

-

Methanone Installation: Reaction with pyrrolidine-1-carbonyl chloride via Friedel-Crafts acylation, catalyzed by AlCl₃ in dichloromethane.

Table 2: Critical Reaction Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrazole formation | 4-Fluorophenylhydrazine, β-ketoester, HCl/EtOH, 80°C | 65–70 |

| Ethoxylation | NaOEt, DMF, 120°C, 6 h | 55–60 |

| Acylation | Pyrrolidine-1-carbonyl chloride, AlCl₃, CH₂Cl₂, 0°C→RT | 40–45 |

Yields reflect optimization challenges due to steric hindrance from the 4-fluorophenyl group.

Comparative Analysis with Related Pyrazole Derivatives

Patent US8236806B2 discloses structurally analogous piperazinyl-propyl-pyrazoles synthesized via reductive amination (e.g., NaBH(OAc)₃, DIPEA), achieving 53–91% yields. While the reviewed compound replaces piperazine with pyrrolidine, shared synthetic strategies—such as late-stage functionalization of preformed pyrazoles—highlight transferable methodologies .

Challenges and Future Directions

Solubility and Formulation Limitations

Despite its modular design, the compound exhibits poor aqueous solubility (<0.1 mg/mL), necessitating prodrug strategies or nanoparticle-based delivery systems.

Target Validation Gaps

Without in vitro or in vivo data, hypothesized activities remain speculative. Priority research areas include:

-

Screening against kinase panels (e.g., DiscoverX)

-

Radioligand binding assays for dopamine receptors

-

Pharmacokinetic profiling in rodent models

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume